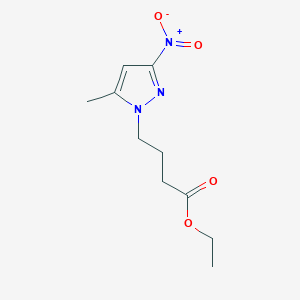![molecular formula C15H15ClN4O3 B2805142 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol CAS No. 2034447-61-3](/img/structure/B2805142.png)
3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with a chloro group and a hydroxyl group, as well as a piperidine ring linked to a pyridazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazinyl-piperidine intermediate, followed by its coupling with a chlorinated pyridine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: As a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another compound with a chlorinated pyridine ring, but with a thiadiazole moiety instead of a piperidine-pyridazinyl group.
Pyridazin-3(2H)-ones: Compounds with a pyridazinone ring, which have been studied for their diverse pharmacological activities.
Uniqueness
3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol is unique due to its combination of a pyridine ring with a piperidine-pyridazinyl moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-chloro-5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-7-10(8-17-14(12)21)15(22)20-6-2-3-11(9-20)23-13-4-1-5-18-19-13/h1,4-5,7-8,11H,2-3,6,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBZUIKCMEJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/new.no-structure.jpg)


![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)

![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)


![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2805080.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
